Oil Red EGN
Overview
Description
Oil Red EGN, also known as Solvent Red 26 or C.I. 26120, is a purplish-red synthetic azo dye1. It is soluble in oils and insoluble in water1. It is widely used to stain small triglyceride droplets2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Oil Red EGN.Molecular Structure Analysis
The molecular formula of Oil Red EGN is C25H22N4O1. The molecule contains a total of 55 bonds, including 33 non-H bonds, 22 multiple bonds, 4 rotatable bonds, 4 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aliphatic), 1 N azo-derivative, and 1 hydrazone3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Oil Red EGN.Physical And Chemical Properties Analysis
Oil Red EGN is a red solid with a molar mass of 394.478 g·mol−11. It has a low solubility in water1. Its melting point is 130°C (dec.) (lit.)4. The maximum absorption wavelength (λmax) is 521 nm4.
Scientific Research Applications
Staining in Histological Techniques
Oil Red EGN, also known as Oil Red 4B or xylene-azo-toluene-azo-β-naphthol, is primarily used as a stain in histological techniques. It is effective in producing deeper orange-red or red fat stains in tissues compared to other similar dyes. This quality makes it suitable for differentiating and identifying lipid-rich areas in biological samples (Lillie, 1944).
Bio-Oil Production Enhancement
A study on the impregnation of red mud, enriched with metal oxides, into oil palm biomass (empty fruit bunch) revealed that this process increases bio-oil yield during pyrolysis. This process changes the biomass's inherent mineral content and thereby affects the yield and composition of the bio-oil produced (Lim, Sanna, & Andresen, 2014).
Atherosclerosis Research
In atherosclerosis research, Oil Red O, a related compound to Oil Red EGN, is utilized for staining and analyzing atherosclerotic lesions in mouse models. This staining method allows for the evaluation of lipid-laden plaques in the entire aorta and its branches, providing insights into the progression of atherosclerotic diseases (Chen, Qin, & Simons, 2022).
Food Science Applications
Oil Red EGN may indirectly relate to studies in food science, where similar oil-soluble dyes are used to assess the quality and stability of food products. For example, studies on the antimicrobial activities of essential oils and their impact on food preservation involve the use of similar compounds for analysis and testing (Dussault, Vu, & Lacroix, 2014).
Safety And Hazards
Oil Red EGN may cause skin irritation, serious eye irritation, and respiratory irritation5. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection and protective gloves5.
Future Directions
While Oil Red EGN is currently used to stain small triglyceride droplets, it is not advantageous for staining larger droplets2. Therefore, future research could focus on improving its staining capabilities or finding alternative dyes for staining larger droplets.
properties
IUPAC Name |
1-[[2,5-dimethyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-16-8-4-7-11-21(16)26-27-22-14-18(3)23(15-17(22)2)28-29-25-20-10-6-5-9-19(20)12-13-24(25)30/h4-15,30H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBKWAQSLYBVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050395 | |
Record name | C.I. Solvent Red 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | C.I. Solvent Red 26 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16266 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
C.I. Solvent Red 26 | |
CAS RN |
4477-79-6 | |
Record name | Solvent Red 26 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4477-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 26120 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oil Red EGN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenol, 1-[2-[2,5-dimethyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Red 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[2,5-dimethyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Solvent Red 26 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR6F64FLX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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